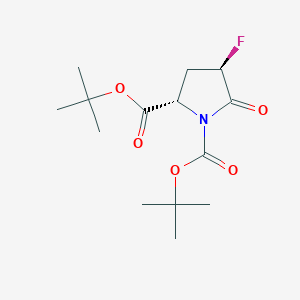
1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine is an organic compound with the molecular formula C6H13NO2 It is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an amine group attached to the methanamine moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-1,3-dioxolane with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and improve yields. The use of high-pressure reactors and optimized temperature conditions ensures efficient production .
化学反応の分析
Types of Reactions: 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to yield secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Production of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research explores its potential as a pharmaceutical intermediate and in drug discovery.
Industry: It is utilized in the production of specialty chemicals and as a precursor in polymer synthesis.
作用機序
The mechanism of action of 1-(2-ethyl-1,3-dioxolan-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The dioxolane ring provides structural stability and influences the compound’s binding affinity .
類似化合物との比較
- 2-Methyl-1,3-dioxolan-2-yl)methanamine
- 2,2-Dimethyl-1,3-dioxolan-4-methanamine
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
Comparison: 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine is unique due to its specific substitution pattern on the dioxolane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and binding characteristics, making it valuable for specialized applications .
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
(2-ethyl-1,3-dioxolan-2-yl)methanamine |
InChI |
InChI=1S/C6H13NO2/c1-2-6(5-7)8-3-4-9-6/h2-5,7H2,1H3 |
InChIキー |
LIGGTHHMIFMDSF-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCCO1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phenyl]propyl})amine hydrochloride](/img/structure/B13505212.png)


![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)

![1-[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B13505241.png)






![1-[(3,5-Dichlorophenyl)methyl]piperazine](/img/structure/B13505289.png)

